N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(5-methyl-2-furyl)vinyl]benzamide N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(5-methyl-2-furyl)vinyl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0919393
InChI: InChI=1S/C22H19ClN2O3/c1-15-7-12-19(28-15)13-20(25-21(26)17-5-3-2-4-6-17)22(27)24-14-16-8-10-18(23)11-9-16/h2-13H,14H2,1H3,(H,24,27)(H,25,26)/b20-13-
SMILES: CC1=CC=C(O1)C=C(C(=O)NCC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3
Molecular Formula: C22H19ClN2O3
Molecular Weight: 394.8 g/mol

N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(5-methyl-2-furyl)vinyl]benzamide

CAS No.:

Cat. No.: VC0919393

Molecular Formula: C22H19ClN2O3

Molecular Weight: 394.8 g/mol

* For research use only. Not for human or veterinary use.

N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(5-methyl-2-furyl)vinyl]benzamide -

Specification

Molecular Formula C22H19ClN2O3
Molecular Weight 394.8 g/mol
IUPAC Name N-[(Z)-3-[(4-chlorophenyl)methylamino]-1-(5-methylfuran-2-yl)-3-oxoprop-1-en-2-yl]benzamide
Standard InChI InChI=1S/C22H19ClN2O3/c1-15-7-12-19(28-15)13-20(25-21(26)17-5-3-2-4-6-17)22(27)24-14-16-8-10-18(23)11-9-16/h2-13H,14H2,1H3,(H,24,27)(H,25,26)/b20-13-
Standard InChI Key UZJAWZUFVFPSRE-MOSHPQCFSA-N
Isomeric SMILES CC1=CC=C(O1)/C=C(/C(=O)NCC2=CC=C(C=C2)Cl)\NC(=O)C3=CC=CC=C3
SMILES CC1=CC=C(O1)C=C(C(=O)NCC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3
Canonical SMILES CC1=CC=C(O1)C=C(C(=O)NCC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator